

Reducing background fluorescence with Solvent Orange 107

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Compound of Interest

Compound Name: Solvent Orange 107

Cat. No.: B1169839

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Technical Support Center: Solvent Orange 107

Welcome to the technical support center for reducing background fluorescence. This guide provides detailed troubleshooting advice and protocols for using **Solvent Orange 107** and other methods to improve the signal-to-noise ratio in your fluorescence imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is background fluorescence and what causes it?

A1: Background fluorescence is any unwanted signal that is not related to the specific fluorescent probe targeting your molecule of interest. It can obscure the true signal, leading to poor image quality and difficulty in interpreting results.^{[1][2][3]} The primary causes include:

- **Autofluorescence:** Tissues and cells contain endogenous molecules that fluoresce naturally, such as collagen, elastin, lipofuscin, and red blood cells.^{[2][3][4]}
- **Fixation-Induced Fluorescence:** Aldehyde fixatives like formaldehyde and glutaraldehyde can react with proteins and amines in the tissue to create fluorescent products.^{[1][2][4]} Glutaraldehyde generally causes more autofluorescence than paraformaldehyde (PFA) or formaldehyde.^{[1][4]}
- **Non-specific Binding:** The primary or secondary antibodies may bind to unintended targets in the sample.^{[5][6][7]} Excess antibody that is not washed away properly can also contribute to

high background.[6][8]

Q2: What is **Solvent Orange 107** and how does it work?

A2: **Solvent Orange 107**, also known as Transparent Orange R, is a high-performance methine-based solvent dye.[9][10] While primarily used for coloring plastics and other polymers due to its excellent heat stability and lightfastness[9][11][12], certain hydrophobic dyes can be adapted to reduce some types of background fluorescence. Similar dyes, like Sudan Black B, work by binding to and masking fluorescent components like lipofuscin.[1][3] It is hypothesized that **Solvent Orange 107** acts in a similar manner, absorbing stray excitation light and masking the emission from autofluorescent sources.

Q3: When should I consider using a background-reducing agent like **Solvent Orange 107**?

A3: You should consider using a background-reducing agent when you observe high background fluorescence that compromises your data quality. This is often the case when:

- Working with tissues known to be highly autofluorescent (e.g., spleen, kidney, pancreas).[13]
- Your unstained control samples show significant fluorescence across multiple channels.[14]
- The signal from your target is weak and is being obscured by background noise.[2]
- You are unable to change your fixation method or fluorophores to less problematic options.
[4][13]

Troubleshooting Guide

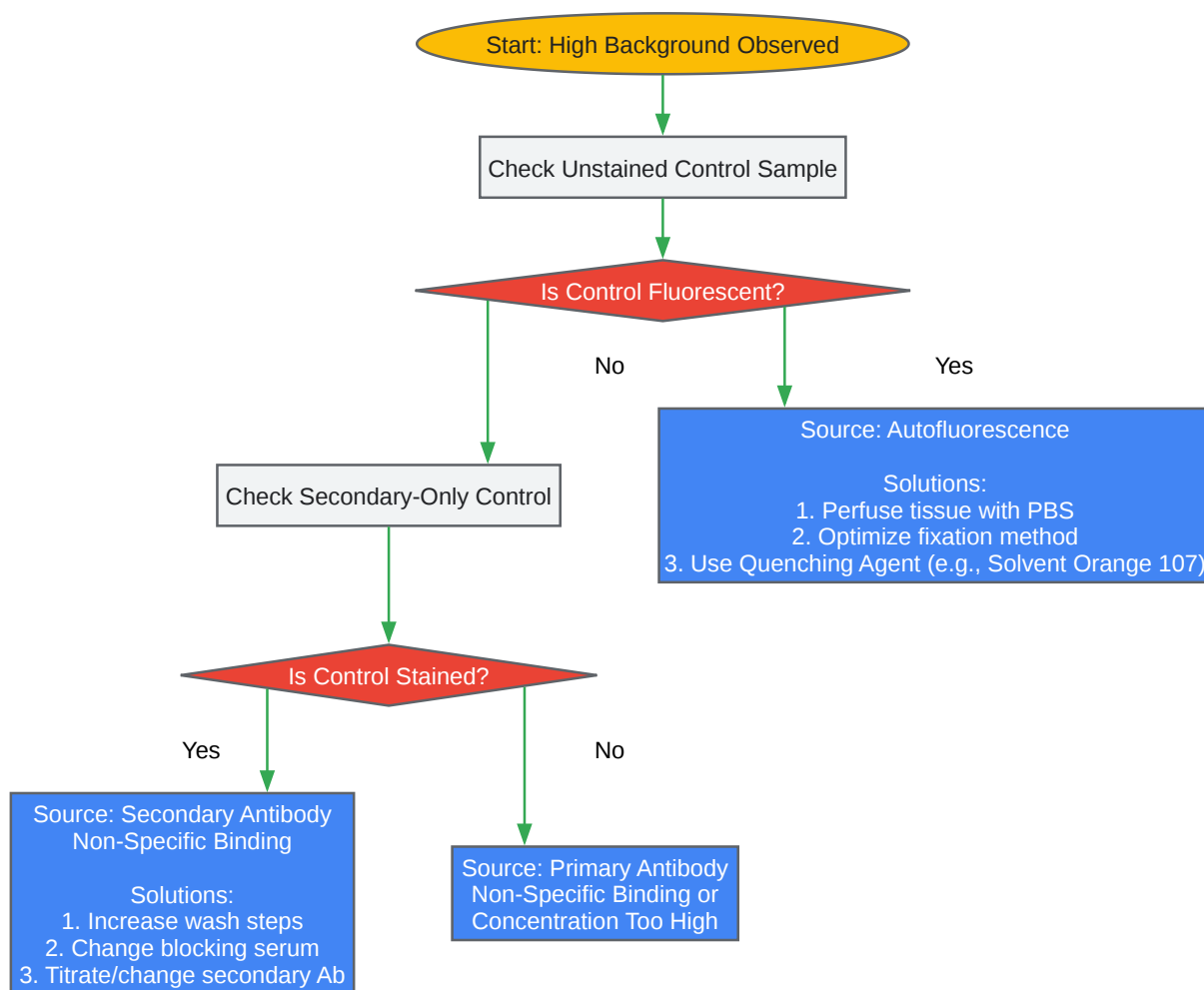
This guide addresses common issues encountered when trying to reduce background fluorescence.

Problem	Potential Cause	Recommended Solution
High background across the entire sample (in all channels)	Autofluorescence from tissue components (e.g., collagen, red blood cells) or fixation.[2][3][4]	1. Perfuse tissues with PBS before fixation to remove red blood cells.[1][4][13] 2. Optimize Fixation: Reduce fixation time or switch from glutaraldehyde to PFA.[1][4] If compatible with your antibody, consider using an organic solvent fixative like ice-cold methanol.[13] 3. Apply a Quenching Agent: Treat samples with a quenching agent. Options include commercial kits, sodium borohydride for aldehyde-induced autofluorescence, or a hydrophobic dye like Solvent Orange 107 or Sudan Black B for lipofuscin.[1][2][13]
High background with speckled or punctate pattern	Antibody Aggregates: The secondary antibody may have formed aggregates.[6] Reagent Particulates: Blocking buffers (like BSA) or other reagents may contain precipitates.[15]	1. Centrifuge Antibodies: Spin down the secondary antibody solution before use to pellet any aggregates.[6] 2. Filter Buffers: Filter any buffers or solutions that appear cloudy or contain particulates.[15]
Signal is weak, but background is still high	Suboptimal Antibody Concentration: The primary or secondary antibody concentration may be too low for the signal, while background remains prominent.[5][14] Photobleaching: The fluorophore is losing its signal	1. Titrate Antibodies: Perform a titration to find the optimal concentration for both primary and secondary antibodies to maximize the signal-to-noise ratio.[5][14] 2. Use Antifade Mounting Media: Always use a mounting medium containing an antifade reagent to protect

	due to prolonged exposure to excitation light. [14]	your sample. [14] 3. Choose Brighter Fluorophores: If possible, switch to a brighter fluorophore that is spectrally distinct from the background. [13] Dyes in the far-red spectrum are often a good choice. [1] [4]
Treatment with Solvent Orange 107 reduced signal	Incompatibility or Over-quenching: The solvent used for the dye (e.g., ethanol) may be incompatible with the staining protocol, or the dye concentration is too high, leading to quenching of the specific signal.	1. Optimize Dye Concentration: Perform a titration of Solvent Orange 107 to find the lowest effective concentration. 2. Check Protocol Compatibility: Ensure all steps are compatible. For example, some quenching agents require specific solvents that might affect antibody binding or antigenicity. [16] [17]

Troubleshooting Logic Diagram

This diagram outlines a logical workflow for diagnosing and solving high background fluorescence issues.



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Caption: Troubleshooting workflow for high background fluorescence.

Experimental Protocols

Protocol: Applying Solvent Orange 107 to Reduce Autofluorescence in FFPE Tissue Sections

This protocol describes the application of **Solvent Orange 107** after immunofluorescent staining and before mounting.

Materials:

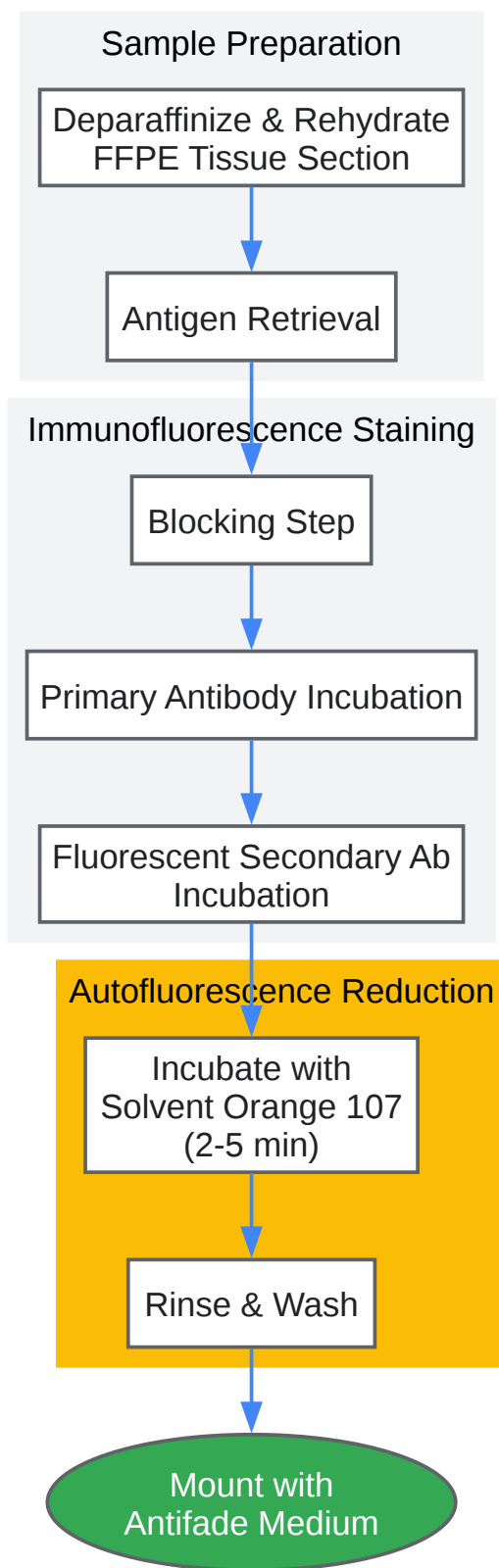
- Stained Formalin-Fixed Paraffin-Embedded (FFPE) tissue sections on slides
- Ethanol (100%, 90%, 70%)
- Phosphate-Buffered Saline (PBS)
- **Solvent Orange 107** stock solution (e.g., 1% w/v in 100% ethanol)
- Working solution: 0.1% **Solvent Orange 107** in 70% ethanol (diluted from stock)
- Antifade mounting medium

Procedure:

- Complete Immunofluorescence Staining: Perform your standard, validated immunofluorescence protocol, including primary and secondary antibody incubations and all associated washes.[\[18\]](#)
- Post-Staining Wash: After the final wash step of your IF protocol, wash the slides 2 x 5 minutes in PBS.
- Dehydration (Optional but Recommended): Briefly dip slides in a graded ethanol series (e.g., 70%, 90%) to begin dehydration.
- Incubate with **Solvent Orange 107**: Incubate the slides in the 0.1% **Solvent Orange 107** working solution for 2-5 minutes at room temperature in the dark. Note: This step requires optimization. Shorter times may be sufficient and can help prevent signal loss.

- **Rinse Excess Dye:** Briefly dip the slides in 70% ethanol to rinse off excess dye. Do not over-wash.
- **Wash in PBS:** Wash the slides 3 x 5 minutes in PBS to remove residual ethanol and unbound dye.
- **Mount:** Remove excess PBS and immediately mount the coverslip using an antifade mounting medium.[\[18\]](#) Seal the coverslip.
- **Image:** Proceed with imaging. Compare the results to a control slide that was not treated with **Solvent Orange 107**.

Workflow for Staining & Autofluorescence Reduction



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Caption: Experimental workflow for immunofluorescence with **Solvent Orange 107**.

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